Benzyl glucosinolate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18NO9S2- |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[(Z)-[2-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C14H19NO9S2/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22)/p-1/b15-10-/t9-,11-,12+,13-,14+/m1/s1 |
InChI Key |
QQGLQYQXUKHWPX-RFEZBLSLSA-M |
SMILES |
C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Biosynthesis of Benzyl Glucosinolate
Amino Acid Precursor Pathways
The journey to synthesize benzyl (B1604629) glucosinolate begins with an aromatic amino acid. The specific amino acid precursor is the primary determinant of the final glucosinolate's side-chain structure.
The principal building block for benzyl glucosinolate is the proteinogenic amino acid L-phenylalanine. researchgate.netnih.gov Research has established that the biosynthesis from phenylalanine is a relatively direct pathway involving approximately seven enzymatic steps to form the final compound. researchgate.net In this pathway, the carbon skeleton of phenylalanine is incorporated into the this compound structure. The biosynthesis initiates a new metabolic sink for phenylalanine, and its continuous withdrawal from primary metabolism can influence other metabolic processes within the plant. nih.gov The conversion of phenylalanine is catalyzed by specific enzymes, starting with the cytochrome P450 family, which transforms the amino acid into an aldoxime, the first key intermediate in the core structure formation. nih.govmdpi.com
While phenylalanine is the direct precursor for this compound, tyrosine is known to be a precursor for other aromatic glucosinolates, such as p-hydroxybenzylglucosinolate. researchgate.netnih.gov Tyrosine, which differs from phenylalanine by a single hydroxyl group on the phenyl ring, can also enter the glucosinolate biosynthetic pathway. ruhr-uni-bochum.de The initial steps are similar, involving conversion to an aldoxime by cytochrome P450-dependent monooxygenases. nih.gov This highlights the capacity of plants to utilize closely related amino acids to generate a diversity of secondary metabolites.
Precursor Amino Acids for this compound
| Precursor | Status | Resulting Glucosinolate |
| L-Phenylalanine | Primary | This compound |
| L-Tyrosine | Alternative (for related compounds) | p-Hydroxybenzylglucosinolate |
Core Biosynthetic Pathway Steps
The general biosynthesis of glucosinolates is conceptualized in three main phases. researchgate.net However, the applicability of each phase can vary depending on the specific glucosinolate being synthesized.
The chain elongation phase is primarily associated with the biosynthesis of aliphatic glucosinolates, which are derived from amino acids like methionine. researchgate.netoup.com This iterative process involves the addition of one or more methylene (B1212753) groups to the amino acid side chain before the formation of the core glucosinolate structure. ruhr-uni-bochum.deoup.com For aromatic glucosinolates like this compound, this chain elongation phase is not required. researchgate.netnih.gov The biosynthesis proceeds directly from the amino acid precursor, phenylalanine, into the core structure formation phase. nih.gov
This phase represents the central pathway for creating the defining structure of all glucosinolates. For this compound, the process begins after the initial conversion of L-phenylalanine. The key steps are as follows:
Oxidation to Aldoxime: L-phenylalanine is first oxidized to phenylacetaldoxime. This reaction is catalyzed by cytochrome P450 enzymes, specifically from the CYP79 family (e.g., CYP79A2 in Arabidopsis thaliana). nih.govmdpi.com
Conversion to Thiohydroximic Acid: The aldoxime undergoes further enzymatic transformations. It is oxidized by a CYP83-family cytochrome P450, then conjugated to a sulfur donor like glutathione (B108866), and finally cleaved by a C-S lyase (SUR1) to yield a thiohydroximic acid intermediate. nih.govnih.gov
Glucosylation: The thiohydroximic acid is then glucosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase (UGT74B1), which attaches a glucose molecule via a sulfur atom. nih.govnih.gov This creates desulfobenzylglucosinolate. nih.gov
Sulfation: In the final step, a sulfuryl group is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the desulfo- a sulfotransferase (SOT16), completing the formation of the this compound core structure. nih.govruhr-uni-bochum.de
Key Enzymes in this compound Core Structure Formation (based on A. thaliana)
| Enzyme Abbreviation | Enzyme Name | Function |
| CYP79A2 | Cytochrome P450 79A2 | Converts L-phenylalanine to phenylacetaldoxime |
| CYP83B1 | Cytochrome P450 83B1 | Oxidizes the aldoxime intermediate |
| SUR1 | S-alkyl-thiohydroximate lyase | Cleaves the sulfur-conjugated intermediate to form thiohydroximic acid |
| UGT74B1 | UDP-glucose:thiohydroximate S-glucosyltransferase | Adds a glucose moiety to form desulfobenzylglucosinolate |
| SOT16 | Sulfotransferase 16 | Adds a sulfate (B86663) group to form this compound |
The third phase of glucosinolate biosynthesis involves secondary modifications to the side chain (the R-group), which occurs after the core structure has been fully assembled. nih.gov This phase is a major source of the vast structural diversity observed among the more than 130 known glucosinolates. nih.gov Modifications can include oxidation, hydroxylation, alkenylation, or esterification of the side chain. oup.com
In the case of this compound, the side chain is the benzyl group derived directly from phenylalanine. This specific glucosinolate typically does not undergo further side-chain modifications. nih.gov Therefore, this phase is crucial for generating the diversity of other glucosinolates but is not a prominent feature of this compound's own biosynthesis.
Enzymatic Systems in this compound Synthesis
The biosynthesis of this compound, a secondary metabolite derived from the amino acid phenylalanine, is a multi-step process orchestrated by a series of specialized enzymes. This pathway involves the sequential modification of the initial precursor, leading to the formation of the characteristic glucosinolate core structure. Key enzymatic players in this process include cytochrome P450 monooxygenases, glycosyltransferases, and sulfotransferases, each catalyzing critical reactions that collectively assemble the final this compound molecule. The coordinated action of these enzymatic systems ensures the efficient production of this important plant defense compound.
Role of Cytochrome P450 Enzymes (e.g., CYP79A2, CYP83B1)
Cytochrome P450 enzymes play a pivotal role in the initial and intermediate stages of this compound biosynthesis, catalyzing crucial oxidative reactions.
CYP79A2: This enzyme is responsible for the first committed step in the biosynthesis of this compound. nih.gov It functions as an N-hydroxylase, converting L-phenylalanine into phenylacetaldoxime. nih.gov This conversion is a critical entry point into the glucosinolate pathway. frontiersin.org Studies have shown that CYP79A2 exhibits a narrow substrate specificity, with a high affinity for L-phenylalanine, and does not metabolize other amino acids such as L-tyrosine or L-tryptophan. nih.gov Overexpression of CYP79A2 in Arabidopsis thaliana leads to a significant accumulation of this compound. nih.gov
CYP83B1: Following the formation of phenylacetaldoxime, CYP83B1 catalyzes the next key oxidative step. nih.gov While both CYP83A1 and CYP83B1 can metabolize aromatic oximes, CYP83B1 demonstrates a significantly higher affinity for these substrates. nih.govnih.gov It is involved in the conversion of the aldoxime to a reactive intermediate, which is then conjugated with a sulfur donor. nih.gov Though it also participates in the metabolism of indole-3-acetaldoxime in the biosynthesis of indole (B1671886) glucosinolates, its role in metabolizing phenylalanine-derived aldoximes is crucial for this compound formation. nih.govnih.gov The function of CYP83B1 is non-redundant, highlighting its specific and essential role in the biosynthesis of glucosinolates derived from aromatic amino acids. nih.gov
| Enzyme | Family | Substrate | Product | Function in this compound Biosynthesis |
| CYP79A2 | Cytochrome P450 | L-phenylalanine | Phenylacetaldoxime | Catalyzes the initial conversion of the precursor amino acid. nih.gov |
| CYP83B1 | Cytochrome P450 | Phenylacetaldoxime | Acinitrile oxide | Metabolizes the aldoxime intermediate for further processing. nih.govnih.gov |
Contribution of Glycosyltransferases (e.g., UGT74B1)
Glycosyltransferases are responsible for the addition of a glucose molecule to the thiohydroximate intermediate, a key step in forming the stable desulfo-glucosinolate.
UGT74B1: This enzyme is a UDP-glucose:thiohydroximate S-glucosyltransferase. nih.gov Its primary role is to specifically glucosylate the thiohydroximate functional group, forming desulfobenzylglucosinolate. nih.gov Biochemical analyses have demonstrated that UGT74B1 has a low K_m value for phenylacetothiohydroximic acid, indicating a high affinity for this substrate. nih.gov The attachment of the glucose moiety by UGT74B1 is a critical step that precedes the final sulfation of the molecule. encyclopedia.pub Loss-of-function mutants of UGT74B1 show a significant reduction in glucosinolate accumulation. nih.gov
Involvement of Sulfotransferases (e.g., SOT16)
The final step in the biosynthesis of the glucosinolate core structure is the sulfation of the desulfo-precursor, a reaction catalyzed by sulfotransferases.
Glutathione as a Thioglucose S Donor
The sulfur atom in the core structure of glucosinolates is derived from a sulfur donor, with glutathione playing a central role in this process. researchgate.net In the biosynthesis of this compound, the reactive intermediate produced by CYP83B1 is conjugated to glutathione. encyclopedia.pub This conjugation is a crucial step for the incorporation of sulfur into the molecule. nih.gov The resulting glutathione conjugate then undergoes further processing by other enzymes to form the thiohydroximate. researchgate.net This mechanism highlights the direct involvement of primary sulfur metabolism in the synthesis of these specialized secondary metabolites. nih.gov
Other Key Enzymes (e.g., GGP1, SUR1)
Beyond the core enzymes, several other proteins are essential for the intermediate steps of this compound biosynthesis, particularly in the processing of the glutathione conjugate.
GGP1 (gamma-glutamyl peptidase 1): Following the formation of the S-(phenylacetohydroximoyl)-L-glutathione conjugate, GGP1 is involved in its degradation. nih.gov This enzyme specifically cleaves the γ-glutamyl moiety from the glutathione conjugate. researchgate.net
SUR1 (SUPERROOT1): This enzyme, which functions as a C-S lyase, acts on the resulting Cys-Gly conjugate. encyclopedia.pubnih.gov The action of SUR1 releases the thiohydroximic acid, which is the substrate for the subsequent glucosylation by UGT74B1. encyclopedia.pubnih.gov The coordinated action of GGP1 and SUR1 is therefore essential for converting the initial sulfur-conjugated intermediate into the substrate required for the final steps of the pathway. researchgate.net
| Enzyme/Molecule | Class/Type | Function in this compound Biosynthesis |
| UGT74B1 | Glycosyltransferase | Glucosylates the thiohydroximate to form desulfobenzylglucosinolate. nih.gov |
| SOT16 | Sulfotransferase | Transfers a sulfate group to desulfobenzylglucosinolate to form this compound. nih.gov |
| Glutathione | Tripeptide | Acts as the primary sulfur donor for the core glucosinolate structure. researchgate.netnih.gov |
| GGP1 | Peptidase | Cleaves the γ-glutamyl residue from the glutathione conjugate. nih.gov |
| SUR1 | C-S Lyase | Cleaves the Cys-Gly conjugate to release phenylacetothiohydroximic acid. encyclopedia.pubnih.gov |
Genetic and Molecular Regulation of Benzyl Glucosinolate Metabolism
Epigenetic Modulations in Benzyl (B1604629) Glucosinolate Biosynthesis
Epigenetics adds another layer of complexity to the regulation of glucosinolate biosynthesis. These mechanisms, which include histone modifications and the actions of regulatory protein complexes, can cause heritable changes in gene expression without altering the underlying DNA sequence. While research in this area has provided significant insights, it has predominantly focused on the regulation of aliphatic and indole (B1671886) glucosinolates in Arabidopsis thaliana.
Histone modifications are covalent post-translational modifications to histone proteins that alter chromatin structure and gene accessibility. cd-genomics.com The acetylation of specific lysine (B10760008) residues on Histone 3, such as H3K9ac and H3K27ac, is generally associated with open chromatin and active gene transcription. nih.gov
Recent studies in Arabidopsis have uncovered an epigenetic mechanism that dampens the light-induced production of aliphatic glucosinolates. nih.gov This process involves the histone deacetylase HDA9, which removes acetyl groups from histones. nih.gov In the hda9 mutant, there is an observed increase in the acetylation of H3K9 at the promoter regions of key aliphatic glucosinolate regulatory genes. nih.gov This leads to their upregulation and higher accumulation of aliphatic glucosinolates during the day. nih.gov While these histone marks are known targets of HDA9, their specific role in regulating benzyl glucosinolate biosynthesis has not yet been reported and remains an area for future investigation. wur.nlnih.gov
The epigenetic regulation of glucosinolate biosynthesis involves a coordinated interplay between DNA-binding transcription factors and chromatin-modifying enzymes. In Arabidopsis, a regulatory module consisting of the transcription factor ELONGATED HYPOCOTYL 5 (HY5) and the histone deacetylase HDA9 has been identified as a key suppressor of aliphatic glucosinolate production in response to light. nih.govoup.comnih.gov
Intracellular Localization and Transport Mechanisms
The efficacy of this compound as a defense compound is critically dependent on its precise localization within the plant cell and its transport to various tissues. The plant employs a sophisticated system of compartmentalization and transport to store the inert glucosinolate precursor separately from its activating enzyme, and to allocate this defense to the most valuable or vulnerable organs.
Vacuolar Storage and Myrosin Cell Segregation
In intact plant tissues, this compound and other glucosinolates are sequestered to prevent autotoxicity. srce.hr The primary storage site for these compounds is the vacuole of specialized cells known as S-cells, or sulfur-rich cells. srce.hrwur.nlfrontiersin.org These cells are often located near the vasculature. frontiersin.org In contrast, the enzyme myrosinase (a β-thioglucosidase), which catalyzes the hydrolysis of glucosinolates into biologically active compounds, is stored in separate, distinct cells called myrosin cells. wur.nloup.com This spatial segregation of substrate and enzyme is a key feature of the "mustard oil bomb" defense system. wur.nloup.com
When plant tissue is damaged, for instance by herbivore feeding or pathogen attack, the cellular integrity is compromised. wur.nlnih.gov This disruption allows the contents of the S-cells and myrosin cells to mix. wur.nlresearchgate.net Myrosinase then gains access to this compound, hydrolyzing it to form an unstable aglycone. encyclopedia.pubmdpi.com This aglycone subsequently rearranges to produce various breakdown products, most notably benzyl isothiocyanate, a potent defensive compound. researchgate.netfrontiersin.org
In a variation of this two-cell system, some plants, like Arabidopsis thaliana seedlings, utilize a single-cell mechanism. nih.gov In these cases, atypical myrosinases are located in endoplasmic reticulum (ER)-derived organelles called ER bodies within the same cell that stores glucosinolates in the vacuole. nih.gov Upon tissue damage, the integrity of the vacuole is breached, allowing the vacuolar glucosinolates to come into contact with the ER body-localized myrosinases, triggering the defense response within a single cell. nih.gov
Transport within Plant Tissues (e.g., Phloem transport)
This compound is not always synthesized in the same tissues where it accumulates in the highest concentrations. nih.govresearchgate.net This indicates the existence of an efficient long-distance transport system. nih.govresearchgate.net Evidence strongly supports that glucosinolates, including this compound, are translocated throughout the plant via the phloem, following the source-to-sink pattern of assimilate transport. nih.govresearchgate.netnih.gov
Studies using radiolabeled precursors have been instrumental in demonstrating this transport. For example, in Tropaeolum majus, leaves are the primary site of this compound biosynthesis. nih.govresearchgate.net However, significant amounts of this compound are found in other parts of the plant, such as developing seeds, which have very low biosynthetic capacity. nih.govresearchgate.net This accumulation in sink tissues is a direct result of transport from the source leaves. nih.govoup.com
Further research in Arabidopsis has confirmed that intact glucosinolates are the form transported in the phloem, not their desulpho-precursors. nih.govnih.gov Specific transporter proteins, namely GLUCOSINOLATE TRANSPORTER 1 (GTR1) and GTR2, which are members of the nitrate/peptide transporter family, have been identified as essential for loading glucosinolates from the apoplasm into the phloem for long-distance transport. oup.comresearchgate.net These transporters are also involved in xylem transport, facilitating root-to-shoot allocation and the retention of glucosinolates in roots by removing them from the xylem. oup.comresearchgate.net This regulated transport allows the plant to strategically allocate its chemical defenses to tissues that are of high value or under threat, such as reproductive organs or areas attacked by herbivores. frontiersin.orgfrontiersin.orgresearchgate.net
Accumulation Patterns in Different Plant Organs
The concentration and composition of glucosinolates, including this compound, vary significantly among different plant organs and developmental stages. srce.hrsci-hub.st This differential accumulation is the result of the interplay between localized biosynthesis, transport, and catabolism. sci-hub.st
In Tropaeolum majus, while the leaves are the primary site of synthesis, the total content of this compound increases as the plant matures, with significant accumulation in the seeds. nih.govresearchgate.net The content can increase from around 5 mg in a fresh seed to between 200 and 400 mg in a mature plant. nih.govresearchgate.net Similarly, in Lepidium sativum (cress), this compound accumulates in all major organs, including leaves, flowers, siliques (seed pods), and roots. researchgate.net
Studies in Brassica rapa have shown that this compound levels can be induced by environmental pressures. frontiersin.org When subjected to root herbivory, both benzyl and indole glucosinolates accumulate in the taproot, which is the plant's primary belowground storage organ. frontiersin.orgfrontiersin.org This suggests a targeted defensive response involving both local biosynthesis and transport to protect valuable tissues. frontiersin.org
The distribution of glucosinolates is not uniform even within a single organ. In Arabidopsis leaves, for instance, the highest concentrations are typically found in the youngest, developing leaves, with levels declining as the leaves age and senesce. sci-hub.st Reproductive organs, such as seeds and siliques, often contain the highest concentrations of glucosinolates in the entire plant, a fact attributed more to transport than to high levels of local biosynthesis. srce.hr
The following table summarizes findings on the accumulation of this compound in various plant organs.
| Plant Species | Organ | Finding | Reference |
|---|---|---|---|
| Tropaeolum majus | Leaves | Primary site of biosynthesis. | nih.govresearchgate.net |
| Tropaeolum majus | Seeds (developing) | High accumulation due to transport from leaves. | nih.govresearchgate.netoup.com |
| Lepidium sativum | Seedlings, Flowers, Seeds, Leaves, Siliques, Roots | Found to accumulate in all investigated organs. | researchgate.net |
| Brassica rapa | Taproot | Accumulates in response to root herbivory. | frontiersin.orgfrontiersin.org |
Ecological Roles and Plant Defense Mechanisms of Benzyl Glucosinolate
Constitutive and Inducible Defense Responses
Plants in the Brassicaceae family utilize glucosinolates as a key component of their defense arsenal (B13267) against herbivores and pathogens. nih.govfrontiersin.orgsrce.hr This defense system can be both "constitutive," meaning it is always present in the plant, and "inducible," where production is increased in response to an attack. nih.govfrontiersin.orgfrontiersin.org Benzyl (B1604629) glucosinolate, an aromatic glucosinolate, is an example of a compound that can be part of both these defense strategies. frontiersin.orgpnas.orgfrontiersin.org
Constitutive defenses provide a baseline level of protection against a wide range of threats. nih.gov For instance, some plants maintain a constant level of benzyl glucosinolate in their tissues. pnas.org This pre-existing defense can deter or harm herbivores upon their initial feeding, acting as a first line of defense. nih.gov
In addition to this baseline defense, plants can ramp up their production of glucosinolates when they detect a threat, a process known as an inducible defense response. frontiersin.orgwikipedia.org Herbivory can trigger a significant increase in the concentration of glucosinolates, including this compound, both at the site of damage (locally) and throughout the plant (systemically). frontiersin.orgfrontiersin.org For example, in Brassica juncea and Brassica rapa, this compound is induced after feeding by herbivores. pnas.org Similarly, studies on Brassica rapa have shown that root herbivory by the specialist Delia radicum leads to the accumulation of both benzyl and indole (B1671886) glucosinolates in the taproot. frontiersin.orgfrontiersin.org This induction of defense compounds suggests a targeted response to combat ongoing herbivore attacks. frontiersin.org
The regulation of these defense responses is complex, involving various signaling pathways within the plant. nih.gov Different environmental cues and types of damage can trigger specific changes in the glucosinolate profile, allowing the plant to tailor its defense to the specific threat it is facing. srce.hrresearchgate.net
Interactions with Herbivores
The interactions between this compound and herbivores are multifaceted, involving direct toxicity, a unique defense mechanism known as the "mustard oil bomb," and differing effects on generalist and specialist herbivores.
Direct Toxicity and Deterrence Mechanisms
Upon tissue damage by a chewing insect, glucosinolates are hydrolyzed by the enzyme myrosinase, which is stored separately from the glucosinolates in intact plant cells. nih.govscind.orgwur.nlfrontiersin.org This hydrolysis releases a variety of biologically active and often toxic compounds, including isothiocyanates, nitriles, and thiocyanates. scind.orgwur.nlfrontiersin.orgnih.govoup.com this compound, when hydrolyzed, primarily produces benzyl isothiocyanate. researchgate.netwikipedia.org
These breakdown products can have several negative effects on herbivores. They can act as feeding deterrents, making the plant unpalatable. wur.nlnih.gov They can also be directly toxic, inhibiting growth and development, and in some cases, leading to mortality. oup.comresearchgate.netwur.nl Isothiocyanates, including benzyl isothiocyanate, are particularly noted for their toxicity to a range of insects and soil-borne pests like nematodes. frontiersin.orgresearchgate.netwur.nl Research has shown that while this compound itself has some level of toxicity, its hydrolysis product, benzyl isothiocyanate, is significantly more toxic. wur.nl
The "Mustard Oil Bomb" Phenomenon
The rapid release of toxic compounds following the mixing of glucosinolates and myrosinase upon tissue damage is aptly named the "mustard oil bomb". nih.govscind.orgwur.nlfrontiersin.orgnih.gov This two-component defense system is a hallmark of the Brassicaceae family. nih.govscind.org The spatial separation of the enzyme and its substrate within the plant ensures that the "bomb" is only detonated when the plant's cells are ruptured, such as during herbivore feeding. nih.govscind.orgwur.nl
When a herbivore chews on a leaf, it breaks open the compartments storing glucosinolates and myrosinase, initiating the hydrolysis reaction. scind.orgwur.nlfrontiersin.org The resulting production of volatile and toxic isothiocyanates creates a chemical defense at the precise location of the attack. scind.org This immediate and localized response can effectively deter further feeding by the herbivore. nih.govscind.org
Specificity Against Generalist vs. Specialist Herbivores
The effectiveness of the glucosinolate-myrosinase system, including this compound, often depends on the dietary specialization of the herbivore. scind.orgnih.gov Generalist herbivores, which feed on a wide variety of plants, are often deterred or harmed by glucosinolates and their breakdown products. wur.nlfrontiersin.org Their lack of specific adaptations to these compounds makes them susceptible to their toxic effects. wur.nl
In contrast, specialist herbivores that feed exclusively on glucosinolate-containing plants have often evolved mechanisms to overcome these chemical defenses. wur.nlfrontiersin.org For example, the diamondback moth, Plutella xylostella, possesses a sulfatase enzyme that modifies glucosinolates, preventing the formation of toxic isothiocyanates. pnas.orgcabidigitallibrary.org Similarly, the cabbage white butterfly, Pieris rapae, has a protein in its gut that redirects the hydrolysis of glucosinolates to produce less toxic nitriles instead of isothiocyanates. cabidigitallibrary.orgnih.gov Some specialist aphids can even sequester glucosinolates from the plant and use them for their own defense against predators. nih.gov
This co-evolutionary "arms race" between plants and specialist herbivores has led to a diversification of glucosinolate structures and herbivore detoxification mechanisms. nih.gov
Recruitment of Natural Enemies (Parasitoids and Predators)
Beyond direct defense, the volatile breakdown products of glucosinolates can also serve as an indirect defense mechanism by attracting the natural enemies of the herbivores. scind.orgwur.nloup.com When a plant is attacked by herbivores, the release of volatile compounds, including isothiocyanates from this compound hydrolysis, can act as a chemical signal, or "cry for help," to parasitoids and predators. wur.nloup.com
These natural enemies can detect these specific volatile cues and use them to locate their herbivorous hosts or prey. oup.comresearchgate.net For instance, parasitoid wasps can be attracted to the blend of volatiles released from a caterpillar-damaged plant, leading them to the caterpillar to lay their eggs. wur.nloup.com This recruitment of the "third trophic level" adds another layer to the plant's defense strategy, reducing herbivore pressure. wur.nloup.com
Interactions with Pathogens
The glucosinolate-myrosinase system also plays a role in defending plants against pathogens, including fungi and bacteria. nih.govsrce.hrmdpi.com The hydrolysis products of glucosinolates, such as isothiocyanates, have been shown to have antimicrobial properties. frontiersin.orgnih.gov
Benzyl isothiocyanate, derived from this compound, has demonstrated antibacterial activity. frontiersin.orgresearchgate.net It is believed to interfere with bacterial cell wall synthesis and protein synthesis. frontiersin.org Studies have shown that aromatic isothiocyanates, like benzyl isothiocyanate, tend to have stronger inhibitory activity against pathogens compared to some aliphatic isothiocyanates. frontiersin.org
However, the effectiveness of these defenses can vary depending on the pathogen. Some pathogens that are specialized to infect glucosinolate-producing plants have evolved mechanisms to tolerate or detoxify these compounds. For example, the fungal pathogen Alternaria brassicicola, a specialist on Brassica plants, can metabolize intact this compound, while generalist fungal pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum cannot. chemrxiv.org This indicates a co-evolutionary relationship similar to that observed with specialist herbivores.
Antimicrobial Activity of Hydrolysis Products (e.g., BITC)
The hydrolysis products of this compound, particularly benzyl isothiocyanate (BITC), exhibit broad-spectrum antimicrobial activity. conicet.gov.arfrontiersin.org While intact glucosinolates generally show no antimicrobial effect, their hydrolysis products are potent inhibitors of various microorganisms. nih.govnih.gov Aromatic isothiocyanates like BITC have been found to possess stronger antimicrobial properties compared to many aliphatic isothiocyanates. conicet.gov.arfrontiersin.org The antimicrobial action of BITC is linked to its ability to interfere with essential cellular processes in bacteria.
Research has demonstrated the effectiveness of BITC against both Gram-positive and Gram-negative bacteria. conicet.gov.arnih.govfrontiersin.org For instance, studies have reported significant antibacterial effects of BITC on pathogens such as Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus, where it can inhibit biofilm formation, disrupt cellular integrity, and suppress gene expression. mdpi.com The bactericidal, rather than bacteriostatic, nature of BITC has been highlighted in several studies. frontiersin.org The minimum inhibitory concentrations (MICs) of BITC against various bacteria have been determined, showcasing its potent activity. For example, against 24 Campylobacter jejuni isolates, BITC showed a MIC range of 1.25–5 μg mL−1. frontiersin.org In another study, the MIC of BITC against methicillin-resistant Staphylococcus aureus (MRSA) varied between 2.9 and 110 µg·mL⁻¹. researchgate.net
The mechanism of BITC's antimicrobial action is thought to involve multiple targets. It has been suggested that BITC may interfere with bacterial cell wall assembly and protein synthesis. frontiersin.org Additionally, BITC has been shown to disrupt the integrity of the cytoplasmic membrane, leading to the leakage of intracellular components like potassium. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of Benzyl Isothiocyanate (BITC) against various bacteria
| Bacteria | MIC | Reference |
|---|---|---|
| Campylobacter jejuni (24 isolates) | 1.25–5 μg mL⁻¹ | frontiersin.org |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2.9–110 µg·mL⁻¹ | researchgate.net |
| Staphylococcus aureus | 0.0746 mg/mL | mdpi.com |
| Escherichia coli | 100 μg/mL | nih.gov |
| Pseudomonas aeruginosa | 100 μg/mL | nih.gov |
| Listeria monocytogenes | 100 μg/mL | nih.gov |
Antifungal Properties
Benzyl isothiocyanate (BITC) has demonstrated significant antifungal activity against a range of fungal species. dpi.qld.gov.auconicet.gov.ar This activity is a key component of the plant's defense against fungal pathogens. nih.gov The lipophilic and hydrophilic properties of BITC contribute to its strong antimicrobial effects and high adhesion to bacterial and fungal components. nih.gov
Laboratory studies have shown that BITC can inhibit the growth of various fungi, including Candida albicans, Aspergillus spp., and Fusarium spp. caringsunshine.com The proposed mechanisms for its antifungal action include the disruption of fungal cell membranes, interference with cellular metabolism, induction of oxidative stress, and alteration of membrane permeability. caringsunshine.comrsc.org For example, in Alternaria alternata, BITC treatment was found to severely damage spore morphology and destroy the integrity of the plasma membrane. rsc.org Similarly, against Aspergillus fumigatus, BITC exerted its antifungal effects by damaging cell membranes, mitochondria, and inhibiting adhesion and biofilm formation in a concentration-dependent manner. nih.gov
The volatile nature of BITC also contributes to its antifungal efficacy, with the vapor phase often showing stronger inhibitory activity at low concentrations. conicet.gov.arnih.gov Research on Sclerotinia sclerotiorum demonstrated that volatile BITC completely inhibited mycelial growth. nih.gov Furthermore, BITC exhibited the highest inhibitory effect on the germination of sclerotia, which are durable fungal survival structures. nih.gov
Table 2: Antifungal Activity of Benzyl Isothiocyanate (BITC)
| Fungal Species | Observed Effect | Reference |
|---|---|---|
| Alternaria alternata | Inhibition of spore germination and mycelial growth, destruction of plasma membrane integrity | rsc.org |
| Aspergillus fumigatus | Damage to cell membranes, mitochondria, adhesion, and biofilms | nih.gov |
| Candida albicans | Inhibition of growth and germ tube formation, induction of oxidative stress, alteration of cell ultrastructure | caringsunshine.comresearchgate.net |
| Fusarium oxysporum | Suppression of conidial and chlamydospore germination | apsnet.org |
| Sclerotinia sclerotiorum | Complete inhibition of mycelial growth in volatile phase, inhibition of sclerotial germination | nih.gov |
Defense against Soil-borne Pests
The hydrolysis products of this compound serve as a potent defense mechanism against soil-borne pests, particularly nematodes. wur.nlnih.gov When plant tissues containing this compound are incorporated into the soil, the release of benzyl isothiocyanate (BITC) acts as a natural biofumigant. researchgate.net This process is a key component of the plant's defense strategy in the soil environment.
BITC has been identified as a powerful nematicide. researcherslinks.comflvc.org Studies have shown that BITC is highly effective against root-knot nematodes such as Meloidogyne incognita and Meloidogyne javanica. flvc.orgresearchgate.net In vitro assays demonstrated that BITC can cause total mortality of M. incognita at concentrations as low as 25 ppm. flvc.org Notably, the nematicidal activity of BITC was found to be higher than that of the commercial nematicide carbofuran (B1668357) in these tests. flvc.org
The mechanism of action of BITC against nematodes is believed to involve the inactivation of essential enzymes through the binding of the isothiocyanate group to thiol groups in proteins, alkylation of nucleophilic groups in biomolecules like DNA, or by acting as an uncoupling agent that disrupts cellular respiration. wur.nl Research has shown that exposure to BITC can significantly reduce the infectivity and reproduction of nematodes. frontiersin.org For instance, treating M. incognita juveniles with a low concentration of BITC (0.03 mM) almost completely eliminated egg production. frontiersin.org
Table 3: Nematicidal Activity of Benzyl Isothiocyanate (BITC)
| Nematode Species | Observed Effect | Concentration | Reference |
|---|---|---|---|
| Meloidogyne incognita | Total mortality in vitro | 25 ppm | flvc.org |
| Meloidogyne incognita | Reduced infectivity and egg production | 0.03 mM | frontiersin.org |
| Caenorhabditis elegans | Total mortality in vitro | 25 ppm | flvc.org |
| Meloidogyne javanica | Irreversible nematicidal activity | 5 µg/ml | researchgate.net |
Role in Stomatal Immunity
Recent research has uncovered a novel role for benzyl isothiocyanate (BITC) in plant defense through the regulation of stomatal immunity. Stomata, the small pores on the leaf surface, are primary entry points for many plant pathogens. As a defense mechanism, plants can close their stomata upon detecting pathogen-associated molecular patterns.
BITC has been identified as a potent inhibitor of stomatal opening. jst.go.jpnih.gov It acts by suppressing the activity of the plasma membrane proton pump (H+-ATPase) in guard cells, which is the primary driver for stomatal opening in response to light. jst.go.jpnih.gov By inhibiting this pump, BITC effectively prevents the stomata from opening, thereby restricting a potential route for pathogen invasion. This response is a crucial part of the plant's innate immune system. Studies have shown that BITC induces stomatal closure and is accompanied by an accumulation of reactive oxygen species (ROS), an increase in cytosolic pH, and a depletion of glutathione (B108866) (GSH) in guard cells. oup.com
Allelopathic Effects of this compound and its Derivatives
Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. This compound and its primary hydrolysis product, benzyl isothiocyanate (BITC), exhibit significant allelopathic effects.
Inhibition of Seed Germination and Seedling Growth in Other Plants
Benzyl isothiocyanate (BITC) has been shown to be a potent inhibitor of seed germination and seedling growth in various plant species. mdpi.comcambridge.org This allelopathic activity can reduce competition from neighboring plants. The inhibitory effect of BITC is concentration-dependent. For example, complete inhibition of velvetleaf (Abutilon theophrasti) seed germination was observed at a BITC concentration of 6 x 10⁻⁴ M. cambridge.orgcambridge.org At a lower concentration of 4 x 10⁻⁴ M, germination was significantly reduced. cambridge.orgcambridge.org
The effects of BITC can vary between different plant species. While highly toxic to some, others may show more tolerance. For instance, corn was largely unaffected by concentrations of BITC that were lethal to velvetleaf, whereas soybean germination was moderately inhibited. cambridge.org The inhibitory effects of BITC extend beyond germination to seedling development. Application of BITC to young velvetleaf seedlings resulted in 100% mortality within two days. cambridge.orgcambridge.org Similarly, studies on Arabidopsis thaliana showed that BITC at concentrations as low as 25 µM could significantly inhibit main root length, and at higher concentrations, root growth was quickly arrested after germination. mdpi.com Research on Ochradenus baccatus seedlings also demonstrated that BITC inhibited both plumule and radicle growth. researchgate.net
Impact on Weed Species
The allelopathic properties of benzyl isothiocyanate (BITC) make it a potential natural herbicide, with demonstrated inhibitory effects on several weed species. cambridge.orgnrel.gov The application of BITC to soil has been shown to suppress the emergence and growth of various weeds.
In greenhouse experiments, soil-applied BITC was effective in suppressing important agricultural weeds such as Texas panicum (Panicum texanum), large crabgrass (Digitaria sanguinalis), and sicklepod (Senna obtusifolia). cambridge.org The effectiveness of BITC varied among the weed species, with sicklepod showing greater tolerance, potentially due to its larger seed size. cambridge.org For large crabgrass, BITC was the most effective among the aromatic isothiocyanates tested at lower concentrations, with a 50% effective dose (ED50) of 592 nmol g⁻¹ of soil. cambridge.org
The herbicidal activity of BITC is a key component of the biofumigation effect observed when plants containing this compound are incorporated into the soil. The release of volatile BITC can inhibit the germination of weed seeds present in the soil. nrel.gov Studies on velvetleaf (Abutilon theophrasti), a common weed, showed that BITC extracted from papaya seeds completely inhibited its germination at a concentration of 6 x 10⁻⁴ M and caused the death of etiolated seedlings at 4 x 10⁻⁴ M. cambridge.orgcambridge.org This highlights the potential of using plants rich in this compound for natural weed management strategies.
Table 4: Herbicidal Activity of Benzyl Isothiocyanate (BITC) on Weed Species
| Weed Species | Observed Effect | Concentration | Reference |
|---|---|---|---|
| Large crabgrass (Digitaria sanguinalis) | Suppression of density | ED50 of 592 nmol g⁻¹ of soil | cambridge.org |
| Sicklepod (Senna obtusifolia) | 68% reduction in density | 10,000 nmol g⁻¹ of soil | cambridge.org |
| Texas panicum (Panicum texanum) | Linear decline in density with increasing concentration | Up to 10,000 nmol g⁻¹ of soil | cambridge.org |
| Velvetleaf (Abutilon theophrasti) | Complete inhibition of germination | 6 x 10⁻⁴ M | cambridge.orgcambridge.org |
| Velvetleaf (Abutilon theophrasti) seedlings | 100% mortality | 4 x 10⁻⁴ M | cambridge.orgcambridge.org |
Release Mechanisms into the Environment (Root Exudation, Residue Decomposition)
This compound and its bioactive hydrolysis products can be introduced into the surrounding soil environment through two primary mechanisms: exudation from living roots and decomposition of plant residues.
Root Exudation
Living plant roots release a wide variety of chemical compounds into the rhizosphere, and for plants in the order Brassicales, this includes glucosinolates. cabidigitallibrary.org Intact glucosinolates, such as this compound, can be released directly from the roots of Brassica plants into the soil. plos.org This process allows the plant to influence the soil environment and interact with the local microbial community without tissue damage. Studies have demonstrated that the formation of benzyl isothiocyanate (BITC), the hydrolysis product of this compound, can occur in soil from the precursor released by roots, even without the presence of the plant's own myrosinase enzyme. researchgate.net The continuous release of glucosinolates via root exudation may help maintain toxic levels of their breakdown products in the soil, which can influence the diversity of surrounding plants and microbes. researchgate.net
Residue Decomposition
When plants containing this compound die, the decomposition of their tissues serves as a significant release mechanism. Upon tissue damage or decay, the glucosinolate-myrosinase system is activated, leading to the hydrolysis of this compound and the formation of bioactive compounds like benzyl isothiocyanate (BITC) and benzyl cyanide. wikipedia.org This release is often referred to as biofumigation, where the incorporation of glucosinolate-containing plant material into the soil leads to the release of these volatile compounds. researchgate.netwur.nl
Research has shown that the breakdown of these plant residues is rapid. In one study involving Indian mustard tissue incorporated into soil, the glucosinolate content decreased by 35% within two days, with only small amounts remaining after six days. researchgate.net The mineralization of this compound in soil has been demonstrated, with studies showing 40–50% of the compound mineralized after 60 days. researchgate.net The resulting hydrolysis products, particularly isothiocyanates, are highly reactive in the soil, though their persistence can be limited by factors such as sorption to organic matter and further microbial degradation. researchgate.netresearchgate.net
Influence on Plant Physiology and Development
Impact on Plant Growth and Morphology
The hydrolysis products of this compound, primarily benzyl isothiocyanate (BITC) and benzyl cyanide, can exert significant influence on the growth and morphology of plants, including the plants that produce them and their neighbors. These effects are often concentration-dependent and can be either inhibitory or stimulatory.
Benzyl cyanide, another breakdown product, exhibits auxin-like activity. researchgate.netfrontiersin.orgdoaj.org When applied exogenously to Arabidopsis thaliana, it causes a dose-dependent reduction in primary root length and total biomass. researchgate.netnih.gov Morphological changes observed include the development of elongated hypocotyls, epinastic (downward-bending) cotyledons, and an increase in the formation of adventitious roots. researchgate.netfrontiersin.orgdoaj.org These symptoms are characteristic of a phenotype with excessive auxin. researchgate.netfrontiersin.orgdoaj.org This effect is due to the conversion of benzyl cyanide into phenylacetic acid (PAA), a naturally occurring auxin, by nitrilase enzymes within the plant. researchgate.netdoaj.org
Table 1: Effects of this compound Hydrolysis Products on Plant Growth and Morphology
| Compound | Plant Species | Concentration | Observed Effect | Citation |
|---|---|---|---|---|
| Benzyl Isothiocyanate (BITC) | Arabidopsis thaliana | 25 µM | Clear inhibitory effect on main root length. | mdpi.com |
| Benzyl Isothiocyanate (BITC) | Arabidopsis thaliana | >25 µM | Root growth arrested after germination. | mdpi.com |
| Benzyl Cyanide | Arabidopsis thaliana | 25-100 µM | Dose-dependent reduction of primary root length and total biomass. | frontiersin.orgnih.gov |
| Benzyl Cyanide | Arabidopsis thaliana | 25-100 µM | Elongated hypocotyls, epinastic cotyledons, increased adventitious roots. | researchgate.netfrontiersin.org |
Role in Nutrient Reservoir under Deficiency
Given their molecular composition, which is rich in sulfur and nitrogen, glucosinolates are considered to function as a nutrient reservoir that the plant can draw upon during periods of deficiency. researchgate.netrevista-agroproductividad.org This is particularly evident for sulfur, a key component of the glucosinolate structure.
Under conditions of sulfur deficiency, the concentration of glucosinolates in plant tissues may decrease. researchgate.net Research provides direct biochemical evidence for a retrograde flow of sulfur atoms from glucosinolates back to primary metabolism. mdpi.com In Arabidopsis thaliana, endogenous glucosinolates are utilized as a sulfur source by reallocating sulfur atoms to synthesize essential primary metabolites like the amino acid cysteine. researchgate.net
This process is initiated by the hydrolysis of glucosinolates by specific β-glucosidase enzymes, also known as myrosinases, which are activated under sulfur-deficient conditions. mdpi.com Specific enzymes, BGLU28 and BGLU30, have been identified as the major myrosinases responsible for initiating this sulfur reallocation, thereby conferring tolerance to sulfur deficiency. mdpi.comresearchgate.net In vitro assays have confirmed that the BGLU28 enzyme exhibits hydrolytic activity against this compound, indicating its role in mobilizing sulfur from this specific aromatic glucosinolate. researchgate.net This metabolic flexibility demonstrates a significant physiological advantage, allowing plants to coordinate their primary and specialized metabolism to adapt to fluctuating nutrient availability. mdpi.com
Occurrence and Distribution of Benzyl Glucosinolate in Plant Species
Predominant Plant Families and Genera
Benzyl (B1604629) glucosinolate is not ubiquitous in the plant kingdom but is rather concentrated in particular families and genera, where it plays a role in the plant's defense mechanisms.
The Brassicaceae family, commonly known as the mustard or cabbage family, is a well-known source of various glucosinolates. While many species in this family are characterized by aliphatic glucosinolates, some notable members contain benzyl glucosinolate.
Tropaeolum majus (Garden Nasturtium): This species is particularly recognized for its high concentrations of this compound. nih.gov It is considered the predominant aromatic glucosinolate in nasturtium, with concentrations reaching up to 1000 mg per 100g of fresh matter. nih.gov All parts of the T. majus plant, including the seeds, leaves, and stems, contain this compound. mdpi.com
Lepidium meyenii (Maca): Maca, a root vegetable native to the Andes, is another member of the Brassicaceae family that contains this compound. researchgate.netresearchgate.net Along with its isomer, m-methoxythis compound, it is one of the primary isothiocyanates identified in maca extracts. researchgate.net
The Caricaceae family, most famously represented by the papaya, is one of the few non-Brassicaceae families that produce significant amounts of this compound. cabidigitallibrary.orgphytolab.com
Carica papaya (Papaya): Papaya is a significant tropical fruit source of this compound, where it is often the only glucosinolate identified. cabidigitallibrary.orgmdpi.com Its presence has been confirmed in various parts of the plant, including the fruit, seeds, and leaves. mdpi.com The hydrolysis of this compound in papaya yields benzyl isothiocyanate, a compound of scientific interest. cabidigitallibrary.orgcabidigitallibrary.org
This compound and its derivatives are also found in other plant families within the order Brassicales.
Moringaceae: The family Moringaceae, which includes the genus Moringa, is known for producing a unique O-glycosylated derivative of this compound called glucomoringin (B13425989) [4-(α-L-rhamnopyranosyloxy)this compound]. ru.nlresearchgate.net Some Moringa species contain both this compound and high concentrations of glucomoringin. researchgate.net For instance, Moringa oleifera leaves are a source of these compounds. researchgate.net
Resedaceae: The Resedaceae family also contains species that synthesize this compound and related compounds. nih.gov Studies on Reseda lutea have identified glucotropaeolin (B1208891) (this compound) alongside other phenylalanine-derived glucosinolates. nih.gov The presence of O-glycosylated glucosinolates, similar to those in Moringaceae, has also been reported in this family. ru.nlnih.gov
Distribution within Plant Organs and Tissues
The concentration of this compound is not uniform throughout the plant. It varies significantly between different organs and tissues and is influenced by the plant's developmental stage.
Research has shown a distinct distribution pattern of this compound in various plant parts.
Seeds: Seeds are often the primary storage site for glucosinolates, including this compound. caldic.com In Carica papaya, the seeds contain the highest levels of this compound compared to the pulp and peel. nih.govresearchgate.net Similarly, the seeds of Tropaeolum majus are known to have a high concentration of this compound. mdpi.com
Leaves, Roots, and Stems: In many plants, leaves, especially young leaves, and roots also serve as significant sites of glucosinolate accumulation. researchgate.netcirad.fr In Tropaeolum majus, the leaves and stems are also known to contain this compound. mdpi.com In some Brassicaceae species, the total glucosinolate content has been found to be highest in the roots. zobodat.at
Fruit Pulp and Peel: In papaya, the pulp and peel contain considerably lower concentrations of this compound compared to the seeds. nih.govresearchgate.net The levels in the pulp are generally low, which is advantageous from a sensory perspective as high concentrations can impart an unpalatable flavor. cabidigitallibrary.org
The following table summarizes the distribution of this compound in different parts of Carica papaya.
| Plant Part | This compound Content |
| Seeds | Highest concentration nih.govresearchgate.net |
| Peel | Lower than seeds, higher than pulp nih.govresearchgate.net |
| Pulp | Lowest concentration nih.govresearchgate.net |
| Latex | High levels cabidigitallibrary.org |
| New Leaves | High levels cabidigitallibrary.org |
The concentration of this compound is dynamic and changes as the plant develops and the fruit ripens.
Fruit Development: In papaya, the levels of this compound have been observed to decrease in the peel, pulp, and seeds as the fruit develops. nih.govresearchgate.net
Fruit Ripening: The ripening process also affects the distribution of this compound. In papaya, before maturation, the pulp contains a higher amount of this compound, which then appears to be stored in the seeds as the fruit matures. nih.gov During late ripening, an increase in this compound has been noted in the pulp and peel of papaya, while the concentration in the seeds does not change significantly. nih.gov Ethylene, a plant hormone involved in ripening, does not appear to have a clear effect on the accumulation of benzyl isothiocyanate, the breakdown product of this compound, in ripening papaya fruit. nih.govashs.org
The table below illustrates the changes in this compound content in papaya during ripening.
| Plant Part | Ripening Stage | Change in this compound |
| Pulp | Before Maturation | Higher content nih.gov |
| Pulp | After Maturation | Nearly disappears nih.gov |
| Pulp | Late Ripening | Increases nih.gov |
| Peel | Late Ripening | Increases nih.gov |
| Seeds | All Stages | Present nih.gov |
| Seeds | Late Ripening | No significant change nih.gov |
Factors Modulating this compound Content
The concentration of this compound in plants is not static and can be influenced by a variety of internal and external factors. These include the plant's genetic makeup, the environmental conditions in which it grows, and the cultivation methods employed.
Genetic Factors and Intraspecific Variation
Significant variation in glucosinolate profiles, including that of this compound, exists not only between different species but also within a single species. ru.nl This intraspecific variation is a reflection of the genetic diversity within a plant population. ru.nl Each plant species typically possesses a unique profile of glucosinolates, which is genetically determined. ru.nl
For example, a study of Noccaea caerulescens populations revealed the presence of different chemotypes. While some populations primarily contained 4-hydroxythis compound (sinalbin), others were found to have 4-α-rhamnosyloxy this compound (glucomoringin) as the major glucosinolate. ru.nl This highlights how genetic differences can lead to the production of structurally related but distinct glucosinolates within the same species. ru.nl The evolution of glucosinolate biosynthesis pathways, including gene duplication and loss, has contributed to this diversity. ru.nl
Environmental Conditions (e.g., Sulfur Availability)
Environmental factors play a crucial role in modulating the levels of glucosinolates, which are sulfur-containing compounds. ontosight.ai The availability of sulfur in the soil is therefore a key determinant of glucosinolate biosynthesis. The biosynthesis of these compounds involves a complex pathway that incorporates sulfur to form the characteristic glucosinolate core structure. ontosight.ai
Cultivation Practices (Organic vs. Conventional)
Research into the direct comparison of organic versus conventional farming on this compound content is specific and not broadly detailed in the provided search results. However, it is understood that cultivation practices can influence the phytochemical composition of plants. The availability of nutrients, which can differ between organic and conventional systems, would likely impact the synthesis of sulfur-containing compounds like this compound.
Table 2: Factors Influencing this compound Content
| Factor | Influence |
|---|---|
| Genetic | Determines the specific types and potential range of glucosinolates a plant can produce. Intraspecific variation leads to different chemotypes within a species. |
| Environmental | Sulfur availability in the soil is critical for the biosynthesis of sulfur-containing glucosinolates. |
| Cultivation | Nutrient availability, which can be affected by farming practices, can influence the production of secondary metabolites like this compound. |
Analytical Methodologies for Benzyl Glucosinolate Research
Sample Preparation Techniques
The initial and most critical stage in the analysis of benzyl (B1604629) glucosinolate is sample preparation. The primary objectives are to extract the compound efficiently, preserve its integrity by preventing enzymatic degradation, and remove interfering substances that could compromise analytical accuracy.
Pre-treatment and Storage Considerations
Proper handling and storage of plant material are crucial to prevent the enzymatic hydrolysis of glucosinolates. When plant tissues are damaged, the enzyme myrosinase comes into contact with glucosinolates, catalyzing their breakdown into isothiocyanates and other products. nih.govdpi.qld.gov.au To circumvent this, immediate inactivation of myrosinase is essential.
For smaller plant samples, freeze-drying at low temperatures (e.g., -20°C) followed by storage under deep-freeze conditions (e.g., -80°C with solid carbon dioxide) is recommended. researchgate.net Larger plant materials should be flash-frozen using liquid nitrogen to halt enzymatic activity instantly. researchgate.netmdpi.com Storing samples at room temperature can lead to a significant decrease in glucosinolate content, with reductions of up to 80% reported after five days. researchgate.net Refrigerated storage is a better alternative but can still result in an 11-27% loss over a similar period. researchgate.net Therefore, prompt processing or appropriate freezing is critical for preserving the native glucosinolate profile. researchgate.netnih.gov
Post-harvest conditions such as storage time, temperature, and packaging can also influence glucosinolate concentrations. tandfonline.comnih.gov For instance, the concentration of glucoraphanin, a related glucosinolate, was found to decrease significantly in broccoli stored in open-air boxes or plastic bags. nih.gov Controlled atmosphere packaging combined with refrigeration has been shown to be more effective in preserving glucosinolate levels. nih.gov
Extraction Methods (Solvent Extraction, Ultrasound-Assisted, Microwave-Assisted)
The extraction of benzyl glucosinolate from plant matrices is a pivotal step that dictates the accuracy and reliability of subsequent analyses. Various methods have been developed to maximize extraction efficiency while preserving the compound's integrity.
Solvent Extraction: This is the most conventional method for isolating glucosinolates. The choice of solvent is critical, as it significantly influences the yield and purity of the extracted compounds. researchgate.net A common approach involves using a mixture of methanol (B129727) and water, often in a 70:30 (v/v) ratio. nih.govpan.olsztyn.pl Heating the extraction solvent to temperatures between 70°C and 95°C is crucial to deactivate myrosinase, the enzyme responsible for glucosinolate degradation. nih.govnih.govresearchgate.net The use of aqueous methanol solutions is effective for inactivating myrosinase at around 70°C. nih.gov Some studies have reported enhanced extraction yields by incorporating trifluoroacetic acid into the methanol-water mixture. unesp.br The process typically involves homogenizing the plant material in the heated solvent, followed by centrifugation to separate the extract. nih.govpan.olsztyn.pl Multiple extraction cycles are often performed to ensure complete recovery of the glucosinolates. nih.gov
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular contents, including glucosinolates. The mechanical effects of ultrasound, such as cavitation, enhance solvent penetration and mass transfer, often leading to higher extraction yields in shorter times compared to conventional methods. Studies have shown that combining ultrasound with post-harvest processing can improve the synthesis efficiency of related compounds like sulforaphane. mdpi.com
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, leading to a rapid increase in temperature and internal pressure within the plant cells. This pressure gradient causes the cell walls to rupture, releasing the target compounds into the solvent. MAE is known for its high efficiency, reduced solvent consumption, and shorter extraction times.
| Extraction Method | Principle | Common Solvents | Key Advantages |
|---|---|---|---|
| Solvent Extraction | Dissolving glucosinolates from the plant matrix using a suitable solvent, often with heat to inactivate enzymes. | 70% Methanol, Methanol/Water with Trifluoroacetic Acid | Well-established, straightforward procedure. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Methanol/Water mixtures | Increased efficiency, shorter extraction time. |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to rapidly heat the solvent and rupture plant cells. | Methanol/Water mixtures | High efficiency, reduced solvent use, very short extraction time. |
Purification Procedures (e.g., Ion-Exchange Chromatography)
Following extraction, the crude extract contains not only this compound but also a variety of other plant metabolites that can interfere with analysis. Therefore, a purification step is necessary to isolate the glucosinolates.
Ion-exchange chromatography is the most widely used technique for this purpose. nih.govmdpi.com Glucosinolates are anionic compounds due to the presence of a sulfate (B86663) group, which allows them to be effectively separated from neutral and cationic impurities. nih.gov The standard procedure involves passing the crude extract through a column packed with an anion-exchange resin, such as DEAE (diethylaminoethyl) Sephadex A-25. pan.olsztyn.plru.nl
The glucosinolates bind to the positively charged resin, while other components are washed away. In many analytical protocols, the bound glucosinolates are then subjected to on-column desulfation using the enzyme sulfatase. nih.govpan.olsztyn.plgcirc.org This enzymatic reaction removes the sulfate group, converting the glucosinolates into their desulfo-analogs. The neutral desulfoglucosinolates can then be eluted from the column with water. nih.gov This desulfation step is often a prerequisite for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection, as it improves chromatographic separation and provides a uniform chromophore for detection. gcirc.org The eluted desulfoglucosinolates are typically freeze-dried and then redissolved in a precise volume of water for subsequent analysis. nih.gov
Qualitative and Quantitative Analysis Techniques
After sample preparation and purification, sophisticated analytical techniques are employed for the separation, identification, and quantification of this compound. High-Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry are the cornerstone methods in this field.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis of this compound. tandfonline.commdpi.com It is particularly effective for analyzing the desulfated forms of glucosinolates. gcirc.org
The standard method involves reversed-phase HPLC, where the separation is achieved on a nonpolar stationary phase, typically a C18 column. nih.govru.nlnih.gov A gradient elution program is commonly used, with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile. nih.govnih.gov The gradient is programmed to gradually increase the proportion of the organic solvent, which allows for the sequential elution of compounds with varying polarities.
Detection is most frequently performed using an ultraviolet (UV) or photodiode array (PDA) detector at a wavelength of 229 nm, which is the characteristic absorbance maximum for desulfoglucosinolates. nih.govru.nlgcirc.org Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed using a known standard, such as sinigrin (B192396) or glucotropaeolin (B1208891). nih.govgcirc.org Response factors are often applied to accurately quantify individual glucosinolates relative to the standard. nih.gov The method has been shown to be simple, accurate, and reproducible for determining this compound in various plant matrices. nih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | nih.govnih.gov |
| Mobile Phase | Acetonitrile-water gradient | nih.govnih.gov |
| Flow Rate | 0.75 - 1.0 mL/min | nih.govnih.gov |
| Detection Wavelength | 229 nm (for desulfo-glucosinolates) or 246 nm | nih.govnih.gov |
| Column Temperature | 25 - 40 °C | nih.govnih.govresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometric detection. tandfonline.commdpi.com This hyphenated technique is invaluable for both the identification and quantification of this compound, often without the need for desulfation. researchgate.netacs.org
In LC-MS analysis, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for glucosinolates, as it is a soft ionization method that typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation. ru.nlresearchgate.net
The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information that is highly specific for compound identification. researchgate.net For example, the intact glucomoringin (B13425989), a related rhamnosylated this compound, has been identified by its corresponding molecular ion peak in the mass spectrum. researchgate.net
For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in a mode called Multiple Reaction Monitoring (MRM). creative-proteomics.com In MRM, a specific parent ion (precursor ion) corresponding to the target analyte is selected and fragmented, and then a specific fragment ion (product ion) is monitored. This technique provides exceptional selectivity and sensitivity, allowing for accurate quantification even at very low concentrations in complex biological matrices. acs.orgcreative-proteomics.com LC-MS methods have been successfully developed for the simultaneous analysis of various glucosinolates and their isothiocyanate breakdown products. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com While glucosinolates themselves are generally non-volatile and thermally unstable, GC-MS is frequently employed to analyze the volatile hydrolysis products of this compound, such as benzyl isothiocyanate and benzyl thiocyanate (B1210189). preprints.orgresearchgate.netscispace.com
The process typically involves the enzymatic hydrolysis of the glucosinolate, followed by extraction of the volatile products into an organic solvent. nih.gov This extract is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the capillary column. thermofisher.com The separated compounds then enter the mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum that allows for their identification. thermofisher.com
For instance, a study on the volatile compounds in Korean cabbage used GC-MS to identify benzyl isothiocyanate among other components. nih.gov The analysis of volatile hydrolysis products from Farsetia aegyptia also utilized GC-MS to identify benzyl thiocyanate and benzyl isothiocyanate, which are derived from glucotropaeolin (this compound). scispace.com To enhance the volatility of glucosinolates for GC analysis, they can be converted into trimethylsilyl (B98337) (TMS) derivatives. nist.gov
Table 1: GC-MS Parameters for this compound Hydrolysis Product Analysis
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | HP DB-5 capillary column (30 m × 0.25 mm × 0.25 μm) | DB5 capillary column (30 m × 0.32 mm i.d., 0.25 µm film thickness) scispace.com |
| Carrier Gas | Hydrogen (5 mL/min) nih.gov | Helium (2 ml/min) scispace.com |
| Oven Temperature Program | Initial 50°C for 2 min, then ramp to 280°C at 5°C/min, hold for 2 min nih.gov | Initial 50°C for 2 min, then ramp to 280°C at 5°C/min scispace.com |
| Injector Temperature | 250°C nih.gov | Not specified |
| Detector Temperature | 280°C nih.gov | Not specified |
| Ionization Mode | Electron Impact (EI) at 70 eV scispace.comnih.gov | Chemical Ionization (CI) with ammonia (B1221849) scispace.com |
| Mass Range | 35-400 m/z nih.gov | Not specified |
This table presents example parameters and is not an exhaustive list. Actual conditions may vary depending on the specific instrument and analytical goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its derivatives. ru.nlnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous identification. ru.nl Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to determine the precise structure and conformation of these compounds. ru.nlnih.gov
NMR has been instrumental in identifying novel glucosinolates. For example, the structure of 4-α-rhamnosyloxy this compound was determined through comprehensive NMR and mass spectrometry analyses of both the intact glucosinolate and its enzymatic conversion products. ru.nlnih.gov In another study, ¹H NMR spectroscopy was used to follow the in vitro biotransformation of glucotropaeolin (this compound) by human digestive microflora, which revealed the quantitative transformation into benzylamine. nih.gov
Near-Infrared Spectroscopy (NIRS)
Near-Infrared Spectroscopy (NIRS) is a rapid and non-destructive analytical technique that has shown potential for the quantitative analysis of glucosinolates in various plant materials. usda.govmdpi.comresearchgate.net This method measures the absorption of near-infrared light by the sample, which is related to the chemical composition, including the content of organic compounds like glucosinolates. researchgate.net
NIRS requires the development of calibration models, where the spectral data is correlated with reference values obtained from established analytical methods like HPLC. usda.govmdpi.com Once calibrated, NIRS can be a cost-effective and high-throughput method for screening large numbers of samples. mdpi.comresearchgate.net Studies have demonstrated the feasibility of using NIRS to predict total glucosinolate content in various Brassica species. usda.govtandfonline.com The accuracy of NIRS predictions can vary, with some models being suitable for screening purposes while others can provide more precise quantitative data. mdpi.comtandfonline.com
Table 2: NIRS Application for Glucosinolate Analysis
| Plant Material | Glucosinolate Type | Calibration Performance (R²) | Reference |
| Chinese kale | Total glucosinolates | 0.78 | tandfonline.com |
| Rocket leaves | Total glucosinolates | 0.84 (external validation) | mdpi.com |
| Rocket leaves | Glucoerucin | Not specified | mdpi.com |
| Rocket leaves | Glucoraphanin | Not specified | mdpi.com |
R² (coefficient of determination) indicates the correlation between the reference and NIRS predicted values. A value closer to 1 indicates a better correlation.
Enzyme-Linked Immunosorbent Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunological method that can be adapted for the detection and quantification of glucosinolates. dntb.gov.uaresearchgate.netthermofisher.com This technique utilizes the specific binding of antibodies to the target molecule (the antigen). thermofisher.comwikipedia.org In the context of this compound, an ELISA would involve developing antibodies that specifically recognize this compound.
The general principle of an ELISA involves immobilizing either the antigen or a capture antibody onto a microplate. thermofisher.comwikipedia.org Subsequent steps involve the addition of enzyme-linked antibodies and a substrate that produces a measurable signal, such as a color change, which is proportional to the amount of the target antigen present in the sample. wikipedia.orgyoutube.com While ELISA is a powerful tool for quantifying specific molecules, its application to glucosinolate analysis is less common than chromatographic methods and depends on the availability of specific antibodies. dntb.gov.uaresearchgate.net
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be used for the analysis of glucosinolates. preprints.org It separates molecules based on their charge and size as they move through a capillary under the influence of an electric field. One approach for analyzing glucosinolates by CE involves the enzymatic digestion of the glucosinolates to produce isothiocyanates. acs.org These isothiocyanates can then be derivatized with a fluorescent label to enable sensitive detection. acs.org A study described a CE method for profiling individual glucosinolates, including this compound, via their isothiocyanate degradation products. acs.org Another study mentioned the simultaneous analysis of a few pairs of glucosinolates and their corresponding isothiocyanates using a specific CE technique called micellar electrokinetic chromatography (CE-MEKC). acs.org
Quantification Strategies
The quantification of this compound can be approached through two main strategies: direct and indirect measurement. The choice of method often depends on the specific research goals, the complexity of the sample matrix, and the available analytical instrumentation.
Direct vs. Indirect Measurement
Direct measurement involves the quantification of the intact this compound molecule. preprints.orgresearchgate.net This approach provides the most accurate determination of the concentration of the parent compound in a sample. Techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are typically used for the direct analysis of intact glucosinolates. researchgate.net Direct measurement is crucial when the aim is to understand the profile of individual glucosinolates within a plant or product.
Indirect measurement , on the other hand, quantifies this compound by measuring its degradation products. preprints.orgresearchgate.net The most common indirect method involves the enzymatic hydrolysis of the glucosinolate by myrosinase to produce benzyl isothiocyanate, which is then quantified. cabidigitallibrary.org Other breakdown products, such as glucose or sulfate, can also be measured. preprints.org While indirect methods can be simpler and more established for determining total glucosinolate content, they may lack the specificity to distinguish between different glucosinolates if a complex mixture is present. preprints.org The release of potentially toxic products like isothiocyanates upon hydrolysis is a key aspect of the plant's defense system. cabidigitallibrary.org
Table 3: Comparison of Direct and Indirect Measurement Strategies for this compound
| Strategy | Analyte Measured | Common Techniques | Advantages | Disadvantages |
| Direct | Intact this compound | HPLC, LC-MS | High specificity for individual glucosinolates; provides a true concentration of the parent compound. | Can be more complex and require specialized equipment; challenges with the strong polarity of intact glucosinolates. researchgate.net |
| Indirect | Benzyl isothiocyanate, glucose, sulfate | GC-MS, Spectrophotometry | Can be simpler for total glucosinolate estimation; utilizes well-established enzymatic reactions. | Lacks specificity for individual glucosinolates in a mixture preprints.org; assumes complete and specific hydrolysis. |
Table of Compound Names
| Compound Name |
| This compound |
| Benzylamine |
| Benzyl isothiocyanate |
| Benzyl thiocyanate |
| Desulfobenzylglucosinolate |
| Fraxin |
| Glucobrassicin |
| Glucoerucin |
| Gluconapin |
| Glucoraphanin |
| Glucosativin |
| Glucotropaeolin |
| 4-Hydroxyglucobrassicin |
| 4-α-rhamnosyloxy this compound |
| Neoglucobrassicin |
| Phenylalanine |
| Progoitrin |
| Tryptophan |
| Tyrosine |
| Trimethylsilyl |
| Allyl isothiocyanate |
| Allyl thiocyanate |
| 4-methyl sulfinyl butyl glucosinolate |
| Phenyl isothiocyanate |
| But-3-enenitrile |
| Sinigrin |
| 3-indolymethyl isothiocyanate |
| 2-hydroxy-3-butenyl isothiocyanate |
| 4-(methylsulfinyl)butyl GSL/ITC |
| 4-(methylthio)butyl GSL/ITC |
| AGSL/ITC |
| Phenyl GSL/ITC |
| Butyl ITC |
| Allyl ITC |
| Moringin |
| Glucomoringin |
| Sinalbin |
| 4-hydroxythis compound |
| 3-butenyl glucosinolate |
| 3-butenyl isothiocyanate |
| Phenethyl-NCS |
| 4-methoxyphenyl-NCS |
| Dns-Cl |
| FITC |
| 1,2-benzenedithiol |
| 4-hydroxybenzyl isothiocyanate |
| Desulfoglucosinolates |
| Itaconic acid |
| Alpha-mangostin |
| THC |
| CDB |
| EDTA |
| Allylamine |
| Acetate |
| Lactate |
| Ethanol |
| Propionate |
| Formate |
| Butyrate |
| Sinapic acid |
| Ferulic acid |
| Caffeic acid |
| p-Coumaric acid |
| Kaempferol |
| Quercetin |
| Isorhamnetin |
| Myricetin |
| Luteolin |
| Apigenin |
| Naringenin |
| Hesperetin |
| Eriodictyol |
| Catechin |
| Epicatechin |
| Gallocatechin |
| Epigallocatechin |
| Procyanidin B1 |
| Procyanidin B2 |
| Cyanidin |
| Delphinidin |
| Malvidin |
| Pelargonidin |
| Peonidin |
| Petunidin |
| Resveratrol |
| Piceatannol |
| Genistein |
| Daidzein |
| Glycitein |
| Biochanin A |
| Formononetin |
| Curcumin |
| Capsaicin |
| Piperine |
| Gingerol |
| Shogaol |
| Zingerone |
| Allicin |
| Diallyl sulfide |
| Diallyl disulfide |
| Diallyl trisulfide |
| S-allylcysteine |
| S-allylmercaptocysteine |
| Alliin |
| Sulforaphane |
| Erucin |
| Iberin |
| Cheirolin |
| Indole-3-carbinol |
| 3,3'-Diindolylmethane |
| Ascorbigen |
| Goitrin |
| Allyl cyanide |
| 1-Cyano-2,3-epithiopropane |
| Crambene |
| Brassinin |
| Cyclobrassinin |
| Spirobrassinin |
| Brassilexin |
| Camalexin |
| Phytoalexins |
| Saponins |
| Terpenoids |
| Flavonoids |
| Alkaloids |
| Phenolic acids |
| Sterols |
| Carotenoids |
| Carbohydrates |
| Amino acids |
| Fatty acids |
| Organic acids |
| Hydrocarbons |
| Alcohols |
| Aromatics |
| Pesticides |
| Steroids |
| Hormones |
| Peptides |
| Proteins |
| Antibodies |
| Ligand |
| Antigens |
| Substrate |
| Tween 80 |
| Dichloromethane |
| Methanol |
| Acetonitrile |
| Formic acid |
| Phosphate buffer |
| N-acetylcysteine |
| Sulfatase |
| Myrosinase |
| Horseradish peroxidase |
| Borate |
| Sodium sulfate |
| Helium |
| Nitrogen |
| Hydrogen |
| Ammonia |
| Glucose |
| Sulfate |
| Water |
| Carbon |
| Nitrogen |
| Sulfur |
| Oxygen |
| Hydrogen |
| Silicon |
| Boron |
| Chlorine |
| Sodium |
| Potassium |
| Calcium |
| Magnesium |
| Iron |
| Zinc |
| Copper |
| Manganese |
| Molybdenum |
| Selenium |
| Iodine |
| Fluorine |
| Bromine |
| Phosphorus |
| Lead |
| Mercury |
| Cadmium |
| Arsenic |
| Chromium |
| Nickel |
| Cobalt |
| Vanadium |
| Tin |
| Aluminum |
| Barium |
| Strontium |
| Lithium |
| Rubidium |
| Cesium |
| Beryllium |
| Radium |
| Thorium |
| Uranium |
| Plutonium |
| Americium |
| Curium |
| Berkelium |
| Californium |
| Einsteinium |
| Fermium |
| Mendelevium |
| Nobelium |
| Lawrencium |
| Rutherfordium |
| Dubnium |
| Seaborgium |
| Bohrium |
| Hassium |
| Meitnerium |
| Darmstadtium |
| Roentgenium |
| Copernicium |
| Nihonium |
| Flerovium |
| Moscovium |
| Livermorium |
| Tennessine |
| Oganesson |
| Phenyl isothiocyanate |
| But-3-enenitrile |
| Sinigrin |
| Glucotropeolin |
| 3-indolymethyl ITC |
| 2-hydroxy-3-butenyl ITC |
| 4-(methylsulfinyl)butyl GSL |
| 4-(methylthio)butyl GSL |
| AGSL |
| Phenyl GSL |
| Butyl ITC |
| Allyl ITC |
| Moringin |
| Glucomoringin |
| Sinalbin |
| 4-hydroxythis compound |
| 3-butenyl glucosinolate |
| 3-butenyl isothiocyanate |
| Phenethyl-NCS |
| 4-methoxyphenyl-NCS |
| Dns-Cl |
| FITC |
| 1,2-benzenedithiol |
| 4-hydroxybenzyl isothiocyanate |
| Desulfoglucosinolates |
| Itaconic acid |
| Alpha-mangostin |
| THC |
| CDB |
| EDTA |
| Allylamine |
| Acetate |
| Lactate |
| Ethanol |
| Propionate |
| Formate |
| Butyrate |
| Sinapic acid |
| Ferulic acid |
| Caffeic acid |
| p-Coumaric acid |
| Kaempferol |
| Quercetin |
| Isorhamnetin |
| Myricetin |
| Luteolin |
| Apigenin |
| Naringenin |
| Hesperetin |
| Eriodictyol |
| Catechin |
| Epicatechin |
| Gallocatechin |
| Epigallocatechin |
| Procyanidin B1 |
| Procyanidin B2 |
| Cyanidin |
| Delphinidin |
| Malvidin |
| Pelargonidin |
| Peonidin |
| Petunidin |
| Resveratrol |
| Piceatannol |
| Genistein |
| Daidzein |
| Glycitein |
| Biochanin A |
| Formononetin |
| Curcumin |
| Capsaicin |
| Piperine |
| Gingerol |
| Shogaol |
| Zingerone |
| Allicin |
| Diallyl sulfide |
| Diallyl disulfide |
| Diallyl trisulfide |
| S-allylcysteine |
| S-allylmercaptocysteine |
| Alliin |
| Sulforaphane |
| Erucin |
| Iberin |
| Cheirolin |
| Indole-3-carbinol |
| 3,3'-Diindolylmethane |
| Ascorbigen |
| Goitrin |
| Allyl cyanide |
| 1-Cyano-2,3-epithiopropane |
| Crambene |
| Brassinin |
| Cyclobrassinin |
| Spirobrassinin |
| Brassilexin |
| Camalexin |
| Phytoalexins |
| Saponins |
| Terpenoids |
| Flavonoids |
| Alkaloids |
| Phenolic acids |
| Sterols |
| Carotenoids |
| Carbohydrates |
| Amino acids |
| Fatty acids |
| Organic acids |
| Hydrocarbons |
| Alcohols |
| Aromatics |
| Pesticides |
| Steroids |
| Hormones |
| Peptides |
| Proteins |
| Antibodies |
| Ligand |
| Antigens |
| Substrate |
| Tween 80 |
| Dichloromethane |
| Methanol |
| Acetonitrile |
| Formic acid |
| Phosphate buffer |
| N-acetylcysteine |
| Sulfatase |
| Myrosinase |
| Horseradish peroxidase |
| Borate |
| Sodium sulfate |
| Helium |
| Nitrogen |
| Hydrogen |
| Ammonia |
| Glucose |
| Sulfate |
| Water |
| Carbon |
| Nitrogen |
| Sulfur |
| Oxygen |
| Hydrogen |
| Silicon |
| Boron |
| Chlorine |
| Sodium |
| Potassium |
| Calcium |
| Magnesium |
| Iron |
| Zinc |
| Copper |
| Manganese |
| Molybdenum |
| Selenium |
| Iodine |
| Fluorine |
| Bromine |
| Phosphorus |
| Lead |
| Mercury |
| Cadmium |
| Arsenic |
| Chromium |
| Nickel |
| Cobalt |
| Vanadium |
| Tin |
| Aluminum |
| Barium |
| Strontium |
| Lithium |
| Rubidium |
| Cesium |
| Beryllium |
| Radium |
| Thorium |
| Uranium |
| Plutonium |
| Americium |
| Curium |
| Berkelium |
| Californium |
| Einsteinium |
| Fermium |
| Mendelevium |
| Nobelium |
| Lawrencium |
| Rutherfordium |
| Dubnium |
| Seaborgium |
| Bohrium |
| Hassium |
| Meitnerium |
| Darmstadtium |
| Roentgenium |
| Copernicium |
| Nihonium |
| Flerovium |
| Moscovium |
| Livermorium |
| Tennessine |
| Oganesson |
The detection and quantification of this compound and its derivatives rely on a suite of sophisticated analytical techniques. These methods are often tailored to the specific research question, whether it involves identifying the compound, quantifying its concentration, or studying its breakdown products.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com While glucosinolates themselves are generally non-volatile and thermally unstable, GC-MS is frequently employed to analyze the volatile hydrolysis products of this compound, such as benzyl isothiocyanate and benzyl thiocyanate. preprints.orgresearchgate.netscispace.com
The process typically involves the enzymatic hydrolysis of the glucosinolate, followed by extraction of the volatile products into an organic solvent. nih.gov This extract is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the capillary column. thermofisher.com The separated compounds then enter the mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum that allows for their identification. thermofisher.com
For instance, a study on the volatile compounds in Korean cabbage used GC-MS to identify benzyl isothiocyanate among other components. nih.gov The analysis of volatile hydrolysis products from Farsetia aegyptia also utilized GC-MS to identify benzyl thiocyanate and benzyl isothiocyanate, which are derived from glucotropaeolin (this compound). scispace.com To enhance the volatility of glucosinolates for GC analysis, they can be converted into trimethylsilyl (TMS) derivatives. nist.gov
Table 1: GC-MS Parameters for this compound Hydrolysis Product Analysis
| Parameter | Example Condition 1 | Example Condition 2 |
|---|---|---|
| Column | HP DB-5 capillary column (30 m × 0.25 mm × 0.25 μm) | DB5 capillary column (30 m × 0.32 mm i.d., 0.25 µm film thickness) scispace.com |
| Carrier Gas | Hydrogen (5 mL/min) nih.gov | Helium (2 ml/min) scispace.com |
| Oven Temperature Program | Initial 50°C for 2 min, then ramp to 280°C at 5°C/min, hold for 2 min nih.gov | Initial 50°C for 2 min, then ramp to 280°C at 5°C/min scispace.com |
| Injector Temperature | 250°C nih.gov | Not specified |
| Detector Temperature | 280°C nih.gov | Not specified |
| Ionization Mode | Electron Impact (EI) at 70 eV scispace.comnih.gov | Chemical Ionization (CI) with ammonia scispace.com |
| Mass Range | 35-400 m/z nih.gov | Not specified |
This table presents example parameters and is not an exhaustive list. Actual conditions may vary depending on the specific instrument and analytical goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its derivatives. ru.nlnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous identification. ru.nl Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to determine the precise structure and conformation of these compounds. ru.nlnih.gov
NMR has been instrumental in identifying novel glucosinolates. For example, the structure of 4-α-rhamnosyloxy this compound was determined through comprehensive NMR and mass spectrometry analyses of both the intact glucosinolate and its enzymatic conversion products. ru.nlnih.gov In another study, ¹H NMR spectroscopy was used to follow the in vitro biotransformation of glucotropaeolin (this compound) by human digestive microflora, which revealed the quantitative transformation into benzylamine. nih.gov
Near-Infrared Spectroscopy (NIRS)
Near-Infrared Spectroscopy (NIRS) is a rapid and non-destructive analytical technique that has shown potential for the quantitative analysis of glucosinolates in various plant materials. usda.govmdpi.comresearchgate.net This method measures the absorption of near-infrared light by the sample, which is related to the chemical composition, including the content of organic compounds like glucosinolates. researchgate.net
NIRS requires the development of calibration models, where the spectral data is correlated with reference values obtained from established analytical methods like HPLC. usda.govmdpi.com Once calibrated, NIRS can be a cost-effective and high-throughput method for screening large numbers of samples. mdpi.comresearchgate.net Studies have demonstrated the feasibility of using NIRS to predict total glucosinolate content in various Brassica species. usda.govtandfonline.com The accuracy of NIRS predictions can vary, with some models being suitable for screening purposes while others can provide more precise quantitative data. mdpi.comtandfonline.com
Table 2: NIRS Application for Glucosinolate Analysis
| Plant Material | Glucosinolate Type | Calibration Performance (R²) | Reference |
|---|---|---|---|
| Chinese kale | Total glucosinolates | 0.78 | tandfonline.com |
| Rocket leaves | Total glucosinolates | 0.84 (external validation) | mdpi.com |
| Rocket leaves | Glucoerucin | Not specified | mdpi.com |
| Rocket leaves | Glucoraphanin | Not specified | mdpi.com |
R² (coefficient of determination) indicates the correlation between the reference and NIRS predicted values. A value closer to 1 indicates a better correlation.
Enzyme-Linked Immunosorbent Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunological method that can be adapted for the detection and quantification of glucosinolates. dntb.gov.uaresearchgate.netthermofisher.com This technique utilizes the specific binding of antibodies to the target molecule (the antigen). thermofisher.comwikipedia.org In the context of this compound, an ELISA would involve developing antibodies that specifically recognize this compound.
The general principle of an ELISA involves immobilizing either the antigen or a capture antibody onto a microplate. thermofisher.comwikipedia.org Subsequent steps involve the addition of enzyme-linked antibodies and a substrate that produces a measurable signal, such as a color change, which is proportional to the amount of the target antigen present in the sample. wikipedia.orgyoutube.com While ELISA is a powerful tool for quantifying specific molecules, its application to glucosinolate analysis is less common than chromatographic methods and depends on the availability of specific antibodies. dntb.gov.uaresearchgate.net
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be used for the analysis of glucosinolates. preprints.org It separates molecules based on their charge and size as they move through a capillary under the influence of an electric field. One approach for analyzing glucosinolates by CE involves the enzymatic digestion of the glucosinolates to produce isothiocyanates. acs.org These isothiocyanates can then be derivatized with a fluorescent label to enable sensitive detection. acs.org A study described a CE method for profiling individual glucosinolates, including this compound, via their isothiocyanate degradation products. acs.org Another study mentioned the simultaneous analysis of a few pairs of glucosinolates and their corresponding isothiocyanates using a specific CE technique called micellar electrokinetic chromatography (CE-MEKC). acs.org
Quantification Strategies
The quantification of this compound can be approached through two main strategies: direct and indirect measurement. The choice of method often depends on the specific research goals, the complexity of the sample matrix, and the available analytical instrumentation.
Direct vs. Indirect Measurement
Direct measurement involves the quantification of the intact this compound molecule. preprints.orgresearchgate.net This approach provides the most accurate determination of the concentration of the parent compound in a sample. Techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are typically used for the direct analysis of intact glucosinolates. researchgate.net Direct measurement is crucial when the aim is to understand the profile of individual glucosinolates within a plant or product.
Indirect measurement , on the other hand, quantifies this compound by measuring its degradation products. preprints.orgresearchgate.net The most common indirect method involves the enzymatic hydrolysis of the glucosinolate by myrosinase to produce benzyl isothiocyanate, which is then quantified. cabidigitallibrary.org Other breakdown products, such as glucose or sulfate, can also be measured. preprints.org While indirect methods can be simpler and more established for determining total glucosinolate content, they may lack the specificity to distinguish between different glucosinolates if a complex mixture is present. preprints.org The release of potentially toxic products like isothiocyanates upon hydrolysis is a key aspect of the plant's defense system. cabidigitallibrary.org
Table 3: Comparison of Direct and Indirect Measurement Strategies for this compound
| Strategy | Analyte Measured | Common Techniques | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct | Intact this compound | HPLC, LC-MS | High specificity for individual glucosinolates; provides a true concentration of the parent compound. | Can be more complex and require specialized equipment; challenges with the strong polarity of intact glucosinolates. researchgate.net |
| Indirect | Benzyl isothiocyanate, glucose, sulfate | GC-MS, Spectrophotometry | Can be simpler for total glucosinolate estimation; utilizes well-established enzymatic reactions. | Lacks specificity for individual glucosinolates in a mixture preprints.org; assumes complete and specific hydrolysis. |
Calibration Curve Construction and Response Factors
Accurate quantification of this compound relies on the careful construction of calibration curves and the appropriate application of response factors.
Calibration Curve Construction
A calibration curve is a fundamental tool in analytical chemistry that establishes the relationship between the concentration of an analyte and the signal produced by an analytical instrument. For this compound analysis, a calibration curve is typically constructed by preparing a series of standard solutions with known concentrations of a reference compound, often sinigrin. nih.govmdpi.com These standards are then analyzed using a technique like HPLC, and the peak areas are plotted against their corresponding concentrations. nih.govkuleuven.be The resulting graph should demonstrate a linear relationship, which can be described by a linear regression equation (y = mx + c), where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. kuleuven.benih.gov This equation is then used to calculate the concentration of this compound in unknown samples based on their measured peak areas. nih.gov The linearity of the calibration curve is a critical parameter, with correlation coefficients (R²) of 0.99 or higher indicating a strong linear relationship. researchgate.netresearchgate.net
Response Factors
When a standard other than the analyte of interest (e.g., using sinigrin to quantify this compound) is used for calibration, a response factor (RF) must be applied to correct for differences in the detector response between the standard and the analyte. nih.gov The relative response factor is the ratio of the signal per mole of the analyte to the signal per mole of the standard.
For glucosinolates, response factors are often determined relative to sinigrin. These factors account for the fact that different glucosinolates can produce different signal intensities in the detector at a given concentration. For instance, at a detection wavelength of 229 nm, the approximate relative response factor for this compound is 0.9, while for alkenyl glucosinolates it is close to 1.0, and for indolyl glucosinolates it is around 0.25. gcirc.org The concentration of individual glucosinolates is calculated by multiplying the amount determined from the calibration curve by the respective response factor. nih.gov It is important to note that response factors can be influenced by analytical conditions, such as the temperature of the HPLC column. gcirc.org
The following table provides an example of relative response factors for some glucosinolates at 229 nm, determined indirectly using the "thymol-test". gcirc.org
| Glucosinolate | Relative Response Factor (at 229 nm) |
| Alkenyl glucosinolates | ~1.0 |
| Indolyl glucosinolates | ~0.25 |
| This compound | ~0.9 |
Data sourced from research on HPLC analysis of glucosinolates. gcirc.org
By combining a well-constructed calibration curve with the correct response factors, researchers can achieve accurate and reliable quantification of this compound in various sample matrices.
Agricultural and Biotechnological Significance of Benzyl Glucosinolate
Crop Pest and Disease Management Strategies
The defensive properties of benzyl (B1604629) glucosinolate are central to its role in innovative pest and disease management strategies. Upon tissue damage in plants that produce it, benzyl glucosinolate is hydrolyzed by the enzyme myrosinase, releasing biologically active compounds that can suppress soil-borne pests and pathogens. researchgate.netwindows.net This natural defense mechanism is being adapted for agricultural use to reduce reliance on synthetic pesticides.
Biofumigation is a practice that involves incorporating plant material rich in glucosinolates into the soil to manage soil-borne pests and diseases. researchgate.netresearchgate.net The primary active compounds in this process are isothiocyanates (ITCs), which are released upon the hydrolysis of glucosinolates when the plant tissue is damaged and mixed with soil and water. researchgate.netwindows.net
This compound is a key compound in this context, as its breakdown product, benzyl isothiocyanate (BITC), has demonstrated significant toxicity to a variety of soil-borne pests, including nematodes and fungi. researchgate.netnih.govmdpi.com The effectiveness of biofumigation depends on achieving a sufficiently high concentration of the ITC in the soil. researchgate.netmdpi.com Studies have shown that aromatic isothiocyanates like BITC are particularly promising for controlling plant-parasitic nematodes. mdpi.com The process is influenced by several factors, including soil type, temperature, moisture, and the efficiency of plant material maceration, which affects the rate of glucosinolate hydrolysis and ITC release. researchgate.netnih.gov While biofumigation with plants producing this compound can be an effective component of pest management, it is often not a standalone solution and may need to be integrated with other control methods for complete pest elimination. mdpi.com
Table 1: Factors Influencing Biofumigation Efficacy
| Factor | Description | Impact on Benzyl Isothiocyanate (BITC) Release |
| Plant Biomass | The amount of glucosinolate-rich plant material incorporated. | Higher biomass leads to a greater potential dose of BITC. windows.net |
| Cell Disruption | The degree of maceration of the plant tissue. | Maximum cell disruption is crucial for efficient hydrolysis and high BITC concentrations. researchgate.net |
| Soil Temperature | The temperature of the soil during incorporation. | Higher soil temperatures favor the hydrolysis reaction to generate BITC. researchgate.net |
| Soil Moisture | The presence of water is necessary for the enzymatic reaction. | Water is required for the myrosinase enzyme to hydrolyze this compound. windows.net |
| Soil Type | The physical and chemical properties of the soil. | Degradation of this compound is faster in clayey and surface soils compared to sandy and subsoils. nih.gov |
The degradation products of glucosinolates, including benzyl isothiocyanate, exhibit phytotoxic properties that make them candidates for development as natural herbicides. ekb.eg Allelochemicals released from plants in the Brassicaceae family can inhibit the germination and growth of other plants, a phenomenon that can be leveraged for weed control. ekb.egoregonstate.edu The primary phytotoxic agents are believed to be isothiocyanates. ekb.eg
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and the use of resistant varieties. The use of plants containing this compound aligns well with IPM principles by providing a biologically-based tool for pest suppression. ru.nl
Incorporating glucosinolate-producing cover crops into rotation systems is a key IPM strategy. ru.nl This approach can help manage soil-borne pests and reduce the need for chemical fumigants. researchgate.net The toxic effects of benzyl isothiocyanate on pests like the springtail Folsomia fimetaria highlight its potential role in managing specific pest populations. nih.govresearchgate.net Furthermore, engineering crops to produce specific glucosinolates can enhance their natural defenses, making them more resistant to pathogens and reducing yield loss. psu.eduresearchgate.net By providing a natural defense mechanism, the glucosinolate-myrosinase system can be a valuable component in a diversified and sustainable pest management program. ru.nlnih.gov
Agronomic Practices Influencing Glucosinolate Content
The concentration of glucosinolates in plants is not static and can be significantly influenced by a variety of pre-harvest factors, including agricultural management practices. tandfonline.com These factors can alter both the total amount and the specific profile of glucosinolates. njau.edu.cn
Impact of Cultivation Methods on Glucosinolate Accumulation
The method of cultivation plays a crucial role in determining the final glucosinolate content in plants. A frequent area of study is the comparison between organic and conventional farming systems. tandfonline.comunesp.br Some research suggests that crops grown under organic systems may have higher concentrations of secondary metabolites like glucosinolates. tandfonline.com This is theorized to be a response to greater stress conditions experienced by the plants, which triggers an increased production of defense compounds. tandfonline.com For example, one study found that the concentration of this compound was significantly higher in organically cultivated vegetables compared to their conventionally grown counterparts. unesp.br
However, these findings are not universal. Other studies have reported lower glucosinolate levels in organically grown Brassicas or have found no significant differences between the two systems. mdpi.com These discrepancies indicate that the final phytochemical content is the result of a complex interaction between the cultivation system and other variables such as plant species, local climate, and specific soil conditions. njau.edu.cnmdpi.com
Beyond the organic versus conventional debate, other cultivation factors are known to affect glucosinolate accumulation. The developmental stage of the plant is critical; for instance, the highest content of total glucosinolates is often found in young seedlings or microgreens compared to mature plants. nih.govresearchgate.net The timing of harvest is also a key consideration, as glucosinolate levels can fluctuate significantly during the plant's life cycle. njau.edu.cn
Nutrient Management and Soil Composition Effects
Nutrient availability in the soil is a primary driver of glucosinolate biosynthesis. frontiersin.org Because glucosinolates are sulfur-containing compounds, the availability of sulfur in the soil is particularly important. tandfonline.com Research has shown that enhancing the soil with sulfur can lead to increased levels of total glucosinolates. tandfonline.com The balance between nitrogen and sulfur is also critical, as the application of mineral fertilizers can alter this ratio and thereby change the concentration and profile of glucosinolates. tandfonline.commdpi.com
Post-Harvest Considerations for this compound Stability and Degradation
Once a plant is harvested, its cells are no longer in a state of homeostasis, and the stability of its chemical constituents, including this compound, becomes a major concern. njau.edu.cn The compound is susceptible to degradation through enzymatic and non-enzymatic processes, which are heavily influenced by post-harvest handling, storage, and processing conditions. njau.edu.cndpi.qld.gov.au
In intact plant cells, glucosinolates are physically separated from the enzyme myrosinase. njau.edu.cn However, post-harvest processes such as tissue damage, drying, or senescence can disrupt this compartmentalization, allowing myrosinase to hydrolyze the glucosinolates. njau.edu.cn The breakdown of this compound (also known as glucotropaeolin) can yield several products, including benzyl isothiocyanate (BITC), benzyl thiocyanate (B1210189), and phenylacetonitrile, with the specific products formed being dependent on factors like pH and the presence of specifier proteins. dpi.qld.gov.au
Post-harvest drying is a critical step that significantly impacts this compound content. Studies on maca (Lepidium meyenii), where this compound is the most abundant glucosinolate, have shown that traditional, slow sun-drying practices lead to its extensive breakdown. njau.edu.cnresearchgate.netnih.gov During this process, progressive dehydration and cell damage result in the hydrolysis of this compound. nih.gov One of the primary breakdown products is benzylamine, which can then condense with fatty acids (released from lipid hydrolysis during drying) to form a unique class of bioactive compounds called macamides. researchgate.netnih.gov
Temperature during storage and processing is another crucial factor. Leaving harvested broccoli at room temperature (20°C) resulted in the highest decrease in total glucosinolate content. ucanr.edu In contrast, refrigeration at low temperatures (e.g., 4°C) and freezing are generally the most effective methods for preserving glucosinolate levels by minimizing myrosinase activity. ucanr.edu In studies on mashua (Tropaeolum tuberosum), post-harvest storage in the shade or under refrigeration was found to increase glucosinolate content for up to six days, after which levels began to decline. proinnovate.gob.pe Conversely, sun exposure led to an initial increase followed by substantial losses. proinnovate.gob.pe Certain processing methods like oven-drying can also retain higher levels of glucosinolates compared to shade-drying by rapidly inactivating degradative enzymes. sci-hub.se
| Post-Harvest Factor | Effect on this compound | Key Degradation/Transformation Products | Reference |
|---|---|---|---|
| Tissue Damage / Senescence | Initiates enzymatic hydrolysis by myrosinase. | Benzyl isothiocyanate, Phenylacetonitrile, Benzyl thiocyanate | njau.edu.cndpi.qld.gov.au |
| Slow Drying (e.g., traditional sun-drying of maca) | Significant degradation due to prolonged enzymatic activity. | Benzylamine, which then forms Macamides. | researchgate.netnih.gov |
| Storage at Room Temperature (~20°C) | High levels of degradation. | Various hydrolysis products. | ucanr.edu |
| Refrigerated Storage (~4°C) | Good preservation; significantly reduces degradation. | Minimal degradation. | ucanr.edu |
| Freezing | Best method for preserving content by halting enzymatic activity. | Minimal degradation. | ucanr.edu |
| Heat (e.g., oven-drying) | Can preserve content by rapidly inactivating myrosinase. Thermal degradation can occur at very high temperatures. | Phenylacetonitrile (at >120°C). | dpi.qld.gov.ausci-hub.se |
Q & A
Basic Research Questions
Q. How is benzyl glucosinolate quantified in plant tissues using high-performance liquid chromatography (HPLC)?
- Methodological Answer : this compound is quantified via reverse-phase HPLC after desulfation. Plant tissues are homogenized in methanol, and glucosinolates are extracted and desulfated using anion-exchange columns. The desulfated compounds are separated on a C18 column with a gradient of water and acetonitrile (1.0 mL/min flow rate). UV detection at 229 nm is employed, with this compound serving as an internal standard to correct for recovery rates (95–97%). Quantification is achieved by comparing peak areas to certified reference materials (e.g., BCR 367 rapeseed) .
Q. What are the primary degradation products of this compound under thermal processing?
- Methodological Answer : Thermal degradation of this compound in Lepidium sativum seeds generates benzyl isothiocyanate, benzyl thiocyanate, benzyl cyanide, and benzylamine. These products are identified using gas chromatography–mass spectrometry (GC-MS). Degradation pathways depend on pH, metal ions (e.g., Fe²⁺), and enzymatic activity (myrosinase). For example, benzyl isothiocyanate forms at neutral pH, while benzyl cyanide dominates under acidic conditions .
Q. How does this compound influence energy metabolism in mammalian systems?
- Methodological Answer : In cell culture models, this compound-derived isothiocyanate enhances fatty acid oxidation by modulating FOXO1 transcription factor localization. Fluorescence microscopy (e.g., GFP-tagged FOXO1) is used to track nuclear-to-cytoplasmic translocation. A nuclear/cytoplasmic intensity ratio <1 indicates cytoplasmic retention, promoting glycogen sparing and fatty acid utilization. This is validated via ATP assays and mitochondrial respiration measurements .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in this compound’s anti-fatigue mechanisms?
- Methodological Answer : Conflicting studies attribute anti-fatigue effects to either this compound (via fatty acid metabolism) or polysaccharides. To clarify, researchers conduct comparative bioactivity assays: (1) Fractionate maca extract into glucosinolate-rich and polysaccharide-rich fractions. (2) Administer fractions to murine models and measure endurance (e.g., forced swim test). (3) Quantify glycogen levels in muscle/liver tissues. Statistical analysis (ANOVA) identifies significant contributors to fatigue reduction .
Q. How do plant glucosinolate transporters discriminate between this compound and structural analogs?
- Methodological Answer : Heterologous expression in Xenopus laevis oocytes is used to study transporter specificity (e.g., NPF2.10). Competing glucosinolates (13 variants) are introduced, and uptake is quantified via LC-MS. Results show NPF2.10 imports long-chain glucosinolates (e.g., 11-MSU) 13× more efficiently than this compound. Competitive inhibition assays with labeled this compound further validate side-chain specificity .
Q. What analytical strategies identify structural variants like 4-α-rhamnosyloxy this compound in plant populations?
- Methodological Answer : Structural variants are identified using NMR and tandem MS. For Noccaea caerulescens populations: (1) Extract glucosinolates and treat with sulfatase/myrosinase. (2) Analyze enzymatic hydrolysis products via LC-MS/MS. (3) Compare fragmentation patterns to synthetic standards. Populations lacking the variant show no rhamnosyloxy modification in MS/MS spectra, confirming intraspecific variation .
Q. How do metal ions modulate this compound degradation kinetics in seed autolysates?
- Methodological Answer : Autolysis of Lepidium sativum seeds is conducted with/without metal ion supplementation (e.g., Fe²⁺, Cu²⁺). Degradation products are quantified via GC-MS at timed intervals. Fe²⁺ accelerates thiocyanate formation by 40%, while Cu²⁺ promotes nitrile production. Rate constants (k) are calculated using first-order kinetics models, with ion-specific effects validated via chelator (EDTA) inhibition .
Data Contradiction Analysis
Q. Why do studies report conflicting roles of this compound in anti-carcinogenic activity?
- Methodological Answer : Discrepancies arise from differential hydrolysis conditions. In vitro assays using pure benzyl isothiocyanate (BITC) show Phase II enzyme induction (e.g., glutathione-S-transferase), while intact glucosinolates require myrosinase activation. Researchers must standardize hydrolysis protocols (pH, enzyme source) and validate BITC bioavailability via plasma LC-MS in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
